2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
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Overview
Description
2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-A]pyrimidin-4-one core structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: A simpler compound with a similar chloro group but different core structure.
4-Hydroxy-2-quinolones: Compounds with a similar pyrido[1,2-A]pyrimidin-4-one core but different substituents.
Uniqueness
2-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific combination of functional groups and core structure, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H14ClN3O2 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-7-8-21-14(9-10)19-11(2)15(17(21)23)20-16(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,20,22) |
InChI Key |
SORKYQLSCGOGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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